trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
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Overview
Description
trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol is a chemical compound with the molecular formula C11H15NO It is a derivative of benzoannulene and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol typically involves multi-step organic reactions. One common method involves the reduction of a precursor compound, such as a nitrobenzoannulene derivative, followed by amination and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
- Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
- Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for the introduction of various functional groups.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
- Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
- Oxidation: Quinone derivatives.
- Reduction: Amines and alcohols.
- Substitution: Various substituted benzoannulene derivatives.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(5S,6S)-5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol |
InChI |
InChI=1S/C11H15NO/c12-11-9-6-2-1-4-8(9)5-3-7-10(11)13/h1-2,4,6,10-11,13H,3,5,7,12H2/t10-,11-/m0/s1 |
InChI Key |
BTRCHTMVMNPPSF-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C2=CC=CC=C2C1)N)O |
Canonical SMILES |
C1CC(C(C2=CC=CC=C2C1)N)O |
Origin of Product |
United States |
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